Bufotoxin

Description

Contextualization of Bufotoxin within Natural Product Chemistry

This compound is a prominent example of the chemical diversity found in natural products, particularly those derived from amphibians. The secretions from toad parotoid glands are known to contain a complex mixture primarily composed of bufadienolides and indole (B1671886) alkaloids. researchgate.netnih.gov Bufadienolides are a class of cardiotonic steroids characterized by a six-membered lactone ring at the C-17 position of the steroid structure. Bufotoxins, in the specific sense of conjugates, are formed when a bufadienolide (bufagenin) is esterified at the C-3 hydroxyl group with a suberoyl-L-arginine moiety. wikipedia.orgaspcapro.org This conjugation influences the properties and storage of the toxins. For instance, bufadienolides are often stored as more stable this compound conjugates in the toad's glands and are then hydrolyzed to the more potent bufagenins upon secretion, a process mediated by enzymes like this compound hydrolase. uq.edu.auuliege.be

The study of this compound falls under the umbrella of investigating natural compounds with potential pharmacological activities. Historically, toad venom has been utilized in traditional medicine, notably in traditional Chinese medicine as "Chan Su" or "Huachansu," for various ailments. nih.govbritannica.com Modern academic research aims to identify the specific compounds responsible for these effects and to understand their mechanisms of action at a molecular level. researchgate.netnih.gov

Delimitation of this compound Research Scope

Academic research on this compound primarily encompasses the following areas:

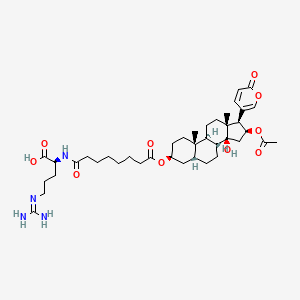

Chemical Characterization: This involves the isolation, purification, and structural determination of the various components within this compound mixtures from different sources. Techniques such as HPLC-DAD, HPLC-DAD-MS, NMR, and HRMS are employed for this purpose. uq.edu.au The molecular formula of this compound (specifically bufotalin (B190710) 3-suberoylarginine ester) is C40H60N4O10, with a molecular weight of 756.9 g/mol . nih.gov Other bufotoxins like marinothis compound (C38H56N4O9) and gama-bufotoxin (C38H58N4O9) have also been characterized. uni.luuni.lu

Sources and Compositional Variation: Research investigates the presence and variation in the composition of bufotoxins across different species of toads (Phrynoidis asper, Bufo gargarizans, Bufo bufo, Rhinella marina) and potentially other organisms. wikipedia.orgnih.govnih.gov Studies have shown that the chemical composition can vary depending on the species, geographical region, and environmental factors. nih.gov

Biological Activity and Mechanisms: A significant portion of research focuses on understanding how this compound components interact with biological systems. This includes investigating their effects on enzymes like Na+/K+-ATPase, which is a known target for bufadienolides, leading to cardiotonic effects. faunajournal.comaspcapro.orgmdpi.com Research also explores other activities such as cytotoxic, antitumor, and antimicrobial effects, and the underlying molecular mechanisms involved, such as induction of apoptosis or cell cycle arrest. researchgate.netnih.govnih.govmdpi.comfrontiersin.org

Chemical Ecology: Studies delve into the ecological role of bufotoxins, including their function in predator defense and how organisms that prey on this compound-producing animals may develop resistance mechanisms. diva-portal.orgbiorxiv.org Research also examines the natural degradation and biotransformation of bufadienolides in the environment and within the toads themselves, often involving microbial activity. uq.edu.auuliege.be

Synthesis and Modification: Academic research also involves the synthesis and chemical modification of this compound components or related bufadienolides to explore structure-activity relationships and potentially develop derivatives with altered or improved properties. researchgate.netnih.govaskican.org

The scope of this compound research is strictly delimited to these areas of fundamental scientific investigation. It focuses on the chemical and biological properties of the compounds themselves, their natural origins, and their interactions within biological and ecological systems.

Research findings often involve detailed data on the isolation yields, spectroscopic data for structural confirmation, and quantitative data from biological assays, such as IC50 values for cytotoxic activity against various cell lines. For example, studies have reported the cytotoxic effects of various bufadienolides and bufotoxins against cancer cell lines. nih.govmdpi.comfrontiersin.org

Presented below is a table summarizing representative data on the cytotoxic activity of some bufadienolides and this compound conjugates against specific cancer cell lines, as reported in academic research.

| Compound | Cell Line | IC50 Value (µM) | Source Snippet |

| Bufotalin-3-pimeoyl-arginyl ester (a this compound) | Liver cancer cells (SMMC-7721) | 7.24 | mdpi.com |

| Cinobufagin | PC-3 (CRPC) | ~0.1 (24h), ~0.05 (48h) | frontiersin.org |

| Cinobufagin | PC-3 (Colony formation) | < 0.005 | frontiersin.org |

| Bufalin (B1668032) | PC-3 | 1.28 | frontiersin.org |

| Compound 3 (Bufadienolide) | PC-3 | < 0.02 | nih.gov |

| Compound 5 (Bufadienolide) | PC-3 | < 0.02 | nih.gov |

| Compound 12 (Bufadienolide) | PC-3 | < 0.02 | nih.gov |

| Compound 3 (Bufadienolide) | DU145 | < 0.02 | nih.gov |

| Compound 5 (Bufadienolide) | DU145 | < 0.02 | nih.gov |

| Compound 12 (Bufadienolide) | DU145 | < 0.02 | nih.gov |

| Bufotalin | MCF-7 | Potent activity | mdpi.com |

| Bufotalin | NCI-H460 | Potent activity | mdpi.com |

| Bufotalin | SF-268 | Potent activity | mdpi.com |

| Cinobufagin | MCF-7 | Potent activity | mdpi.com |

| Cinobufagin | NCI-H460 | Potent activity | mdpi.com |

| Cinobufagin | SF-268 | Potent activity | mdpi.com |

Note: "Potent activity" indicates the compounds showed activity against these cell lines as reported in the source, but specific IC50 values were not provided in the snippet for inclusion in the table.

Structure

2D Structure

Propriétés

Numéro CAS |

464-81-3 |

|---|---|

Formule moléculaire |

C40H60N4O10 |

Poids moléculaire |

756.9 g/mol |

Nom IUPAC |

(2S)-2-[[8-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H60N4O10/c1-24(45)53-31-22-40(51)29-14-13-26-21-27(16-18-38(26,2)28(29)17-19-39(40,3)35(31)25-12-15-33(47)52-23-25)54-34(48)11-7-5-4-6-10-32(46)44-30(36(49)50)9-8-20-43-37(41)42/h12,15,23,26-31,35,51H,4-11,13-14,16-22H2,1-3H3,(H,44,46)(H,49,50)(H4,41,42,43)/t26-,27+,28+,29-,30+,31+,35+,38+,39-,40+/m1/s1 |

Clé InChI |

HDTHCLKLBSPBIS-JBXNKDOXSA-N |

SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |

SMILES canonique |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bufotoxin; Vulgarobufotoxin; |

Origine du produit |

United States |

Structural Elucidation and Chemical Characterization of Bufotoxin Congeners

Classification within Bufadienolide Frameworks

Bufotoxins are classified within the bufadienolide framework. Bufadienolides are a class of C-24 steroids characterized by an α-pyrone (six-membered lactone) ring attached at the C-17 position of the steroid nucleus. frontiersin.org They are considered cardiac glycoside aglycones and are structurally similar to cardenolides, which have a five-membered lactone ring. wikipedia.orgresearchgate.net Bufadienolides are predominantly of animal origin, particularly from toad venoms. frontiersin.orgresearchgate.net

Distinction from Bufogenins and Bufolipins

Within the bufadienolide group, compounds are typically classified based on the modification at the C-3 hydroxyl group of the steroid nucleus. Bufogenins are the free form of bufadienolides, possessing a free hydroxyl group at C-3. nih.gov Bufotoxins, on the other hand, are conjugated forms, characterized by the esterification of the C-3 hydroxyl group with various esters. nih.gov A "bufolipin" sub-class has also been identified, characterized by conjugation with fatty acids. nih.govuliege.be Bufotoxins are typified by conjugation to an amino acid residue linked to a dicarboxylic acid. mdpi.com This conjugation generally results in increased polarity compared to bufogenins. nih.gov

Identification of Key Amino Acid Residues and Dicarboxylic Acid Moieties

A defining characteristic of many bufotoxins is the presence of an amino acid residue linked to a dicarboxylic acid, which is esterified to the bufadienolide core at the C-3 position. mdpi.com The most commonly identified amino acid is arginine, and a frequently found dicarboxylic acid moiety is suberic acid (octanedioic acid). medkoo.commdpi.comwikipedia.orgfishersci.canih.govresearchgate.net Bufotoxins containing both arginine and suberic acid moieties have demonstrated high inhibitory activities in certain biological assays. nih.gov Other dicarboxylic acid moieties, such as succinyl, adipoyl, pimeloyl, and azelayl, linked to an arginine residue, have also been isolated from toad skin secretions. mdpi.com The structural diversity of bufotoxins is influenced by the numerous possible combinations of bufadienolides, diacids, and amino acids. researchgate.netinpa.gov.br

Advanced Analytical Methodologies for Bufotoxin Profiling

Analyzing the complex mixture of bufotoxins and related compounds in biological samples requires advanced analytical methodologies.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating and identifying the various this compound congeners present in toad venom and other sources. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of bufadienolides and bufotoxins. glsciences.comglsciences.comuq.edu.aumdpi.comresearchgate.net The Japanese Pharmacopoeia specifies an HPLC method using an ODS-column (typically a C18 reversed-phase column) for quantifying bufosteroids in senso (a traditional Chinese medicine derived from toad venom). glsciences.comglsciences.com This method involves gradient elution with mobile phases such as acetonitrile (B52724) and diluted phosphoric acid, and detection is commonly performed using a UV detector at a wavelength like 300 nm. glsciences.commdpi.com HPLC-DAD (Diode Array Detection) and HPLC-DAD-ESI-MS (Electrospray Ionization Mass Spectrometry) are also employed, allowing for simultaneous UV spectral information and mass analysis of separated compounds. researchgate.net

A representative HPLC method for bufosteroid analysis might involve a C18 column (e.g., Grace Alltima C18, 4.6 mm × 250 mm, 5 µm) with a mobile phase gradient of acetonitrile and water containing a small percentage of acetic acid. mdpi.com Detection is typically carried out at 296 nm. mdpi.com This approach allows for the separation and quantification of key bufadienolides and bufotoxins. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Deployments

UPLC offers improved resolution, speed, and sensitivity compared to traditional HPLC, making it valuable for the comprehensive profiling of bufotoxins, especially when coupled with mass spectrometry. UPLC-Q-TOF/MS (Quadrupole-Time of Flight Mass Spectrometry) in positive mode has been utilized for the qualitative analysis and identification of numerous chemical compounds, including bufadienolides and bufotoxins, in toad venom samples. mdpi.com This hyphenated technique provides detailed mass information, aiding in the structural elucidation and identification of different this compound congeners based on their mass-to-charge ratios and fragmentation patterns. inpa.gov.brmdpi.com Analysis of toad venom using UPLC-DAD-micrOTOF systems has allowed for the identification of various compounds, including arginine diacids, bufogenins, and bufotoxins. inpa.gov.br

Here is a table summarizing some key bufotoxins and their components:

| This compound Congener (Example) | Bufadienolide Core | Dicarboxylic Acid Moiety | Amino Acid Residue |

| This compound (Vulgarothis compound) medkoo.comnih.gov | Bufotalin (B190710) nih.gov | Suberic acid medkoo.comnih.gov | L-Arginine medkoo.comnih.gov |

| Marinothis compound nih.govresearchgate.net | Marinobufagin researchgate.net | Suberic acid researchgate.net | Arginine researchgate.net |

| Cinothis compound uni.lu | Cinobufagin uni.lu | Suberic acid uni.lu | Arginine uni.lu |

| Arenothis compound | Arenobufagin (B1667589) | Suberic acid | Arginine |

| Gamathis compound | Gamabufagin | Suberic acid | Arginine |

| Telocinothis compound | Telocinobufagin | Suberic acid | Arginine |

| Succinylarginine Conjugates mdpi.com | Various Bufogenins mdpi.com | Succinic acid mdpi.com | Arginine mdpi.com |

| Adipoylarginine Conjugates mdpi.com | Various Bufogenins mdpi.com | Adipic acid mdpi.com | Arginine mdpi.com |

| Pimeloylarginine Conjugates mdpi.com | Various Bufogenins mdpi.com | Pimelic acid mdpi.com | Arginine mdpi.com |

| Azelaylarginine Conjugates mdpi.com | Various Bufogenins mdpi.com | Azelaic acid mdpi.com | Arginine mdpi.com |

Mass Spectrometry (MS) for Structural Identification and Quantification

Mass spectrometry plays a vital role in the identification and quantification of bufadienolides and bufotoxins due to its sensitivity and ability to provide molecular weight and fragmentation information. researchgate.netnih.gov Various MS techniques are utilized, often coupled with separation methods like liquid chromatography (LC). mdpi.comnih.govresearchgate.netoup.comepa.govnih.govupo.es

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC for the analysis of polar and thermolabile compounds like bufotoxins. oup.comscielo.br ESI-MS allows for the generation of protonated or deprotonated molecules, providing information about the molecular weight of the intact compounds. mdpi.comoup.comuq.edu.au For instance, HR-ESI-QTOFMS data has been used to determine the molecular formula of novel bufotoxins based on their accurate mass measurements. mdpi.com UPLC-ESI-MS has been employed to identify bufotoxins in toad skin samples, observing distinct peaks with specific m/z values and retention times. scielo.brscielo.br

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of selected precursor ions. This technique is invaluable for confirming the identity of known compounds and elucidating the structures of new ones by analyzing their fragmentation patterns. nih.govresearchgate.netepa.govnih.gov Characteristic fragment ions resulting from the cleavage of the side chain with ester formation are observed in bufotoxins. nih.gov

Multiple Reaction Monitoring (MRM), a targeted MS/MS technique typically performed on triple quadrupole mass spectrometers, offers high specificity and sensitivity for the quantification of specific compounds within complex mixtures. researchgate.netproteomics.com.au In MRM, a specific precursor ion is selected and fragmented, and then one or more characteristic product ions are monitored. proteomics.com.au This approach minimizes interference from other compounds, enabling accurate quantification even at low concentrations. researchgate.netproteomics.com.au LC-MS/MS in MRM mode has been successfully used for the simultaneous determination of bufadienolides. researchgate.netoup.com The combination of predicted MRM transitions with precursor and product ion scans facilitates the structural information of toxin metabolites. nih.gov

Quadrupole Time-of-Flight (QTOF) MS combines a quadrupole mass filter with a time-of-flight mass analyzer, offering both precursor ion selection capabilities and high mass resolution and accurate mass measurements. nih.govnih.gov UPLC-Q-TOF/MS has been utilized for the systematic separation and identification of bufadienolides, allowing for the characterization of a large number of compounds, including new subclasses. mdpi.comnih.gov This technique is particularly useful for comprehensive chemical profiling and discovering micro-molecular differences in complex samples like toad venom. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, providing information about the arrangement of atoms within a molecule. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govembrapa.br Both 1D and 2D NMR techniques, such as ¹H NMR, ¹³C NMR, DEPT, COSY, NOESY, HSQC, and HMBC, are extensively used to assign signals and determine the connectivity and spatial arrangement of atoms in this compound congeners. mdpi.comresearchgate.netmdpi.comnih.gov

NMR spectroscopy, often in conjunction with MS data, has been instrumental in the chemical characterization and identification of previously undescribed bufotoxins. mdpi.com For instance, analysis of ¹³C NMR and DEPT spectra reveals typical signals for the α-pyrone ring, a characteristic feature of bufadienolides. mdpi.commdpi.com Detailed analysis of HMBC and HSQC correlations allows for the unambiguous assignment of proton and carbon signals, confirming the proposed structures. mdpi.commdpi.com While ¹H NMR spectra of bufotoxins can be more complex than those of bufogenins due to the presence of conjugated groups, comprehensive 1D and 2D NMR data are essential for full structural determination. researchgate.netresearchgate.netuq.edu.aumdpi.comnih.gov

Biosynthetic Pathways and Biotransformation of Bufotoxins

Endogenous Biosynthesis in Amphibians

The de novo synthesis of bufotoxins within amphibians is a sophisticated biochemical process that transforms common steroidal precursors into highly active toxins. This endogenous pathway ensures a consistent supply of chemical defenses for the organism.

The foundational molecular framework for bufotoxins is derived from cholesterol. Isotope labeling studies have demonstrated that cholesterol serves as a primary precursor in the biosynthesis of bufadienolides, the cardiotonic steroid core of many bufotoxins. nih.govnih.gov The metabolic route is believed to proceed through intermediates of the bile acid pathway. Research has indicated that 3β-hydroxycholanates are more efficient precursors than cholesterol itself in the synthesis of bufadienolides in toads like Bufo marinus. capes.gov.br This suggests that the initial steps of bufotoxin biosynthesis parallel those of bile acid synthesis, involving modifications to the cholesterol side chain and steroid nucleus.

Key upstream enzymes in the general steroidogenic pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, are crucial for producing the necessary cholesterol precursors. ahajournals.org Furthermore, enzymes like the cholesterol side-chain cleavage enzyme (P450scc) are involved in the conversion of cholesterol to pregnenolone, a pivotal intermediate in steroid hormone synthesis, which is also implicated as a potential early-stage precursor in the bufadienolide pathway. nih.gov However, some studies suggest that the biosynthesis of certain bufadienolides may be independent of the typical cholesterol side-chain cleavage that leads to pregnenolone. nih.govahajournals.org

| Precursor Compound | Role in Biosynthesis | Key Metabolic Pathway |

|---|---|---|

| Cholesterol | Primary foundational molecule for the steroid nucleus. | Steroid Biosynthesis |

| 3β-Hydroxycholanates | Efficient intermediates derived from cholesterol. | Bile Acid Pathway |

| Pregnenolone | Potential early-stage intermediate following cholesterol side-chain cleavage. | Steroidogenesis |

The transformation of cholesterol-derived precursors into the final this compound molecules involves a series of enzymatic reactions that modify the steroid nucleus and attach a characteristic diene-containing lactone ring at the C-17 position. While the specific enzymes catalyzing each step in amphibians are not all fully characterized, the process involves oxidations, hydroxylations, and ultimately, the formation of the α-pyrone ring.

A critical final step in the biosynthesis of many bufotoxins is conjugation. Bufotoxins are often stored and secreted as conjugates, typically with suberylarginine. This conjugation involves the esterification of the 3β-hydroxyl group of the bufagenin (the free steroid) with dicarboxylic acids, which are then linked to an arginine molecule. This process increases the polarity and water solubility of the toxin, which may aid in its storage in the parotoid glands and its transport upon secretion. The specific enzymes responsible for this conjugation in amphibians are still under investigation but are likely transferases that catalyze the formation of the ester linkage.

Enzymatic Hydrolysis and In Situ/Ex Situ Transformations

Upon secretion, the less potent this compound conjugates can be rapidly converted into their more biologically active forms, the bufagenins. This activation is a crucial step in the chemical defense mechanism of the toad.

The hydrolysis of the suberylarginine group from the this compound molecule is catalyzed by a specific enzyme known as this compound Hydrolase (BtH). This enzyme is co-secreted with the bufotoxins from the parotoid glands. The action of BtH is critical for the rapid release of the more toxic, lipid-soluble bufagenins upon encountering a predator. The presence of this hydrolase ensures that the potent form of the toxin is generated at the site of action, maximizing its defensive efficacy.

The conversion of this compound to bufagenin is an enzymatic hydrolysis reaction. BtH specifically targets the ester bond linking the suberylarginine moiety to the 3β-hydroxyl group of the steroid nucleus. This cleavage results in the release of the free bufagenin and the suberylarginine side chain. The catalytic mechanism of BtH is presumed to follow a pathway similar to other esterases, likely involving a catalytic triad of amino acid residues in the active site that facilitates the nucleophilic attack on the ester carbonyl group, leading to its cleavage.

Microbial Biotransformation and Degradation Pathways

The chemical diversity of bufotoxins in the environment is not solely dependent on the toad's endogenous synthesis. Microorganisms present on the toad's skin and in its environment can further modify these compounds, leading to a variety of derivatives.

Microbial biotransformation can lead to a range of chemical modifications of the bufadienolide structure. These transformations can include hydroxylation, acetylation, and cleavage of the α-pyrone ring. For instance, bacteria of the genus Nocardia have been shown to perform regio-selective acetylation and hydroxylation of various bufadienolides. nih.gov One notable transformation is the conversion of resibufogenin (B1668039) to a 3-acetyl-15β-hydroxyl bufotalin (B190710), which involves the cleavage of a 14β,15β-epoxy ring and subsequent acetylation. nih.gov

Fungi, such as those from the genus Aspergillus, are also capable of degrading and transforming bufotoxins. mdpi.comnih.govnih.gov These microorganisms can utilize the steroid nucleus as a carbon source, leading to the breakdown of the toxin. The degradation pathways often involve enzymes such as laccases and peroxidases that can catalyze the cleavage of the steroid rings. mdpi.com The initial steps in the microbial degradation of steroids typically involve the oxidation of the A-ring, followed by its cleavage. This process, known as the 9,10-seco pathway in some bacteria, ultimately leads to the mineralization of the steroid molecule. nih.govnih.gov

| Microorganism | Type of Transformation | Example Reaction |

|---|---|---|

| Nocardia sp. | Acetylation, Hydroxylation, Epoxy ring cleavage | Conversion of resibufogenin to 3-acetyl 15β-hydroxyl bufotalin. nih.gov |

| Aspergillus niger | Degradation and decomposition | Elimination of ochratoxin A (a mycotoxin with some structural similarities in terms of microbial degradation pathways) from media. nih.govnih.gov |

| Various soil and water bacteria | Steroid ring degradation | Initiation of degradation via the 9,10-seco pathway. nih.govnih.gov |

Bacterial Mediation in Bufadienolide Oxidation

The oxidation of bufadienolides by bacteria is a key biotransformation process that modifies their steroid nucleus. This mediation can involve several types of oxidative reactions, including epoxy ring cleavage and the oxidation of hydroxyl groups to ketones. These structural changes can significantly impact the compound's cytotoxic profile.

One notable example is the biotransformation of specific bufadienolides by the bacterium Nocardia sp. Research has shown that when Nocardia sp. NRRL 5646 is cultured with resibufogenin, it mediates an unprecedented cleavage of the 14β,15β-epoxy ring. nih.gov This reaction is coupled with a regio-selective acetoxylation, resulting in the formation of 3-acetyl 15β-hydroxyl bufotalin, a product with markedly increased cytotoxic activity. nih.gov The same bacterium also mediates the regio-selective acetylation of the 3-hydroxyl group on other bufadienolides like cinobufagin and bufalin (B1668032). nih.gov

Another instance of microbial oxidation is seen with the fungus Fusarium solani. This microorganism can selectively oxidize the 3β-hydroxyl group of a bufadienolide to form a ketone. nih.gov Furthermore, it can facilitate an isomerization reaction, converting the 3β-hydroxyl configuration to a 3α-hydroxyl configuration. nih.gov While fungi are distinct from bacteria, their role as part of the toad's associated microflora underscores the importance of microbial communities in modifying these toxins. These enzymatic transformations are efficient and occur under mild conditions, offering an alternative to complex chemical synthesis for creating novel bufadienolide derivatives. nih.gov

| Original Bufadienolide | Mediating Microorganism | Oxidative Transformation | Resulting Compound |

|---|---|---|---|

| Resibufogenin | Nocardia sp. | 14β,15β-epoxy ring cleavage and acetoxylation | 3-acetyl 15β-hydroxyl bufotalin |

| Bufadienolide with 3β-hydroxyl group | Fusarium solani | Oxidation of 3β-hydroxyl to ketone | 3-keto bufadienolide |

Hydroxylation Processes by Associated Microflora

Hydroxylation, the addition of hydroxyl (-OH) groups to the steroid structure, is another critical biotransformation carried out by the microflora associated with toads. This process significantly increases the polarity of bufadienolides and is believed to be an adaptive mechanism, particularly for the protection of eggs and tadpoles in aquatic environments. acs.org

Studies on the Australian cane toad, Rhinella marina, have revealed that Gram-positive bacteria from the genus Bacillus, isolated from the toad's parotoid glands, are capable of these biotransformations. acs.orgacs.org When these bacteria were cultured with various bufagenins (a class of bufadienolides) produced by adult toads, they efficiently converted them into hydroxylated derivatives. acs.org

This microbial hydroxylation occurs at specific positions on the bufadienolide scaffold. For instance, when Bacillus sp. was incubated with marinobufagenin, it produced several hydroxylated products, including:

11α-hydroxymarinobufagenin acs.orgacs.org

12β-hydroxymarinobufagenin acs.org

17α-hydroxymarinobufagenin acs.org

These specific hydroxylated bufagenins are not typically found in the secretions of adult toads but are present in cane toad eggs and tadpoles. acs.orgacs.org This suggests a plausible microbiome-mediated pathway where the adult toad produces the primary bufagenins, and its symbiotic bacteria then modify these toxins into the hydroxylated forms that are ultimately provisioned to the offspring. acs.org This contrasts with the activity of some Gram-negative bacteria, such as Comamonas testosteroni, also found in the glands, which tend to completely degrade the bufagenins rather than modify them. acs.org The discovery of this relationship between the cane toad's microbiome and its chemical defenses highlights a sophisticated ecological strategy mediated by symbiotic microorganisms. acs.org

| Original Bufagenin | Mediating Microorganism | Resulting Hydroxylated Compound |

|---|---|---|

| Marinobufagenin | Bacillus sp. | 11α-hydroxymarinobufagenin |

| Marinobufagenin | Bacillus sp. | 12β-hydroxymarinobufagenin |

| Marinobufagenin | Bacillus sp. | 17α-hydroxymarinobufagenin |

Ecological and Evolutionary Biology of Bufotoxins

Role in Amphibian Defense Mechanisms

Amphibian skin secretions are vital for various physiological functions, including defense against predators. researchgate.net Bufotoxins are a primary component of these defensive secretions in many toad species. nwf.orgresearchgate.net

Glandular Production and Secretion Dynamics

Bufotoxins are produced and stored in specialized multicellular exocrine glands in the skin of toads, most notably the enlarged parotoid glands located behind the eyes. nwf.orgresearchgate.netmyfwc.com These granular glands contain a venomous secretion that is released when the toad is stressed or attacked. researchgate.net The secretion is typically a milky-white fluid. researchgate.netmyfwc.com

The composition of the secretion can change upon release. For example, in cane toads (Rhinella marina), a storage protoxin form of bufotoxin is rapidly converted into bufagenins, which are generally more potent, by a co-secreted enzyme called this compound hydrolase (BtH). uq.edu.au This suggests a dynamic secretion process that can enhance the defensive capabilities upon immediate threat. The size and toxin concentration of these glands can also vary depending on habitat and predation pressure, indicating a degree of phenotypic plasticity in chemical defense. evolecol.hunih.gov

Predator-Prey Interaction Dynamics

The toxic nature of bufotoxins makes them an effective deterrent against a wide range of potential predators. nwf.orgresearchgate.net Ingestion of this compound can lead to severe, even fatal, reactions in many animals due to its effects on the cardiovascular system, primarily through the inhibition of the Na+/K+-ATPase enzyme. nih.govnih.govaspcapro.org

However, the effectiveness of this compound as a defense varies among predator species. Some animals are highly susceptible, while others have evolved mechanisms to tolerate or avoid the toxins. nih.govbritannica.com The introduction of invasive toad species, such as the cane toad in Australia, highlights the impact of bufotoxins on naive predator populations that have no evolutionary history with these toxins, leading to significant declines in native predator numbers. nih.govunimelb.edu.au Conversely, predators in the native range of these toads have often evolved resistance or behavioral avoidance strategies. nih.govnih.gov

Predator-prey interactions involving bufotoxins can drive evolutionary arms races, where toads evolve more potent toxins or secretion mechanisms, and predators evolve increased resistance or avoidance behaviors. diva-portal.org

Coevolutionary Adaptations and Toxin Resistance

The persistent selective pressure exerted by this compound has led to the evolution of remarkable resistance mechanisms in various predator lineages that prey on toads. nih.govlstmed.ac.uk

Molecular Evolution of Target Receptors (e.g., Na+/K+-ATPase)

A primary target of bufadienolides, the cardiotonic steroid component of this compound, is the Na+/K+-ATPase enzyme, a crucial ion pump in cell membranes. nih.govnih.govaspcapro.org Resistance to bufotoxins in many predator species is mediated by molecular modifications to this enzyme, specifically in the H1-H2 extracellular domain of the alpha subunit. nih.govunimelb.edu.aulstmed.ac.ukbiorxiv.org

Research has shown that specific amino acid substitutions in the Na+/K+-ATPase α subunit can significantly reduce the binding affinity of bufadienolides, thereby conferring resistance. nih.govbiorxiv.org For instance, studies on toad-feeding varanid lizards have identified two key amino acid replacements in the α3 subunit that lead to a substantial increase in resistance to bufalin (B1668032). nih.gov

Convergent Evolution of Resistance Mechanisms Across Taxa

Remarkably, similar molecular solutions for this compound resistance have evolved independently and convergently in diverse lineages across the animal kingdom, including insects, amphibians, reptiles, and mammals. nih.govlstmed.ac.ukresearchgate.net This convergence often involves similar amino acid changes in the Na+/K+-ATPase enzyme. nih.govlstmed.ac.uk

This widespread convergent evolution in toxin resistance highlights the strong selective pressure imposed by bufotoxins and suggests that the molecular pathways to achieve resistance are constrained, leading to predictable evolutionary outcomes. nih.govlstmed.ac.uk The table below illustrates examples of taxa that have evolved resistance to cardiac glycosides, including bufotoxins, often through modifications to the Na+/K+-ATPase.

| Taxa | Toxin Source | Target Receptor | Mechanism of Resistance |

| Insects | Plants (Cardenolides), Toads (Bufotoxins) | Na+/K+-ATPase | Amino acid substitutions in Na+/K+-ATPase |

| Anuran Amphibians | Toads (Bufotoxins) | Na+/K+-ATPase | Amino acid substitutions in Na+/K+-ATPase |

| Squamate Reptiles | Toads (Bufotoxins) | Na+/K+-ATPase | Amino acid substitutions in Na+/K+-ATPase |

| Mammals | Plants (Cardenolides), Toads (Bufotoxins) | Na+/K+-ATPase | Amino acid substitutions in Na+/K+-ATPase |

| Snakes (Elapids) | Snake Venom (α-neurotoxins) | Nicotinic acetylcholine (B1216132) receptor | Amino acid substitutions in receptor |

Note: This table focuses on documented resistance mechanisms and is not exhaustive of all toxin-resistant taxa or mechanisms. nih.govlstmed.ac.ukresearchgate.netuniversiteitleiden.nl

Phylogenetic Toxin Mapping and Ecological Niche Modeling

Phylogenetic toxin mapping involves correlating the toxin profiles of different amphibian species with their evolutionary history to understand the evolutionary drivers of toxin diversification. By mapping the presence and composition of bufotoxins onto amphibian phylogenies, researchers can infer when and how these chemical defenses evolved within different lineages. This approach can help identify patterns of toxin evolution, such as gains, losses, or changes in toxin complexity, and link them to evolutionary relationships.

Ecological niche modeling can be used in conjunction with toxin data to explore the environmental and ecological factors that may influence the evolution and distribution of bufotoxins. publish.csiro.aumdpi.com By modeling the ecological niches of toad species with different toxin profiles, researchers can investigate potential correlations between environmental variables (e.g., climate, habitat type) or biotic interactions (e.g., presence of specific predators) and the evolution or maintenance of particular toxin compositions. For instance, studies might explore if toad species in areas with higher predation pressure from susceptible predators tend to have more potent toxin mixtures. nih.govnih.gov This integrated approach provides insights into how ecological pressures and evolutionary history shape the chemical defenses of amphibians.

Molecular and Cellular Mechanisms of Action of Bufotoxins in Vitro Studies

Interaction with Ion Channels and Pumps

A significant mechanism of action for bufotoxins and related bufadienolides is their interaction with ion channels and pumps, most notably the inhibition of Na+/K+-ATPase. nih.govscielo.brresearchgate.netaspcapro.orgresearchgate.netjst.go.jpmdpi.com

Inhibition of Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase) Activity

Bufotoxins are potent inhibitors of Na+/K+-ATPase activity. nih.govscielo.brresearchgate.netaspcapro.orgresearchgate.netjst.go.jpmdpi.com This enzyme is crucial for maintaining the electrochemical gradient across cell membranes by pumping sodium ions out of the cell and potassium ions into the cell. aspcapro.org The inhibitory activity of bufotoxins has been demonstrated in vitro using Na+/K+-ATPase preparations from various tissues, such as guinea pig heart and human leukemia cells. nih.govjst.go.jpnih.gov

Research has explored the structure-activity relationship of bufotoxins and related compounds concerning their Na+/K+-ATPase inhibitory activity. Studies have shown that the inhibitory potential of bufotoxins can be dependent on the dicarboxylic acid and amino acid components conjugated to the bufogenin (B7979643). nih.gov Compounds possessing both arginine and suberic acid moieties have demonstrated higher inhibitory activities. nih.gov The mode of inhibition has been investigated using kinetic analyses like Dixon and Lineweaver-Burk plots. nih.gov

Bufalin (B1668032), a prominent bufadienolide found in bufotoxin, has shown strong inhibitory activity against Na+/K+-ATPase in K562 leukemia cells in vitro. nih.gov The degree of differentiation induction in these cells by various bufadienolides correlated well with their in vitro inhibitory activities against Na+/K+-ATPase. nih.gov Studies using 3H-bufalin and 3H-ouabain binding revealed that bufalin binds to sites on the cell membrane that also bind ouabain, a known Na+/K+-ATPase inhibitor. nih.gov This suggests that the inhibition of Na+/K+-ATPase is closely linked to the cellular effects induced by bufalin. nih.gov

Impact on Intracellular Ion Homeostasis (e.g., Calcium Influx)

The inhibition of Na+/K+-ATPase by bufotoxins leads to an increase in intracellular sodium concentration. scielo.braspcapro.org This disruption of the sodium gradient, in turn, affects the sodium-calcium exchanger, a membrane protein that typically uses the energy of the sodium gradient to extrude calcium from the cell. scielo.braspcapro.org With a reduced sodium gradient, the efficiency of calcium extrusion decreases, leading to an increase in intracellular calcium levels. scielo.braspcapro.org This increase in intracellular calcium can have various downstream effects on cellular processes.

Cell Signaling Pathway Modulation (In Vitro)

Beyond their effects on ion pumps, bufotoxins and their components have been shown to modulate various cell signaling pathways in vitro, influencing processes such as apoptosis, cell cycle regulation, and metastasis. researchgate.netsci-hub.senih.govresearchgate.netmdpi.com

Apoptosis Induction Mechanisms

Bufotoxins, particularly bufadienolides like bufotalin (B190710) and bufalin, are potent inducers of apoptosis in various cancer cell lines in vitro. mdpi.comsci-hub.senih.govaging-us.comresearchgate.netnih.govtaylorandfrancis.comresearchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies have demonstrated that bufotalin can induce apoptosis in glioblastoma cells in vitro in a dose-dependent manner. nih.gov This induction is associated with mitochondrial dysfunction, increased intracellular reactive oxygen species (ROS) production, and the regulation of Bcl2 family proteins. nih.govaging-us.com Bufotalin has been shown to upregulate pro-apoptotic proteins like BAD and downregulate anti-apoptotic proteins like Bcl2. aging-us.com It also promotes the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

Bufalin has also been extensively studied for its apoptosis-inducing effects in vitro across various cancer types, including leukemia, hepatocellular carcinoma, and osteosarcoma. nih.govsci-hub.setaylorandfrancis.com Its mechanisms involve both mitochondria-mediated and death receptor-mediated apoptotic pathways. sci-hub.se Bufalin can increase the Bax/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling. sci-hub.se It has also been shown to activate endoplasmic reticulum (ER) stress, contributing to apoptosis induction, as evidenced by the increased expression of proteins like ATF-6α, caspase-4, GRP-78, and GADD153. sci-hub.se

Arenobufagin (B1667589), another bufadienolide, has been reported to induce apoptosis in hepatocellular carcinoma cells and pancreatic cancer cells through the PI3K/Akt/mTOR pathway. sci-hub.seresearchgate.net It can also activate p53, a tumor suppressor protein, which in turn triggers apoptosis in esophageal squamous cell carcinoma cells. nih.govnih.gov

Data on apoptosis induction by bufotalin in esophageal squamous cell carcinoma (ESCC) cells illustrate a dose-dependent increase in apoptotic cells. researchgate.net

| Bufotalin Concentration (µM) | Apoptosis (% of cells) |

| Control | ~5 |

| 2 | ~20 |

| 4 | >40 |

*Approximate values derived from visual interpretation of graphical data. researchgate.net

Cell Cycle Regulation Effects

In addition to inducing apoptosis, bufotoxins and their derivatives can also affect the cell cycle in vitro, leading to cell cycle arrest in cancer cells. mdpi.comsci-hub.senih.govnih.govtaylorandfrancis.comresearchgate.netwikipedia.org Cell cycle arrest prevents cancer cells from proliferating.

Bufotalin has been reported to arrest the cell cycle at the G2/M phase in certain cancer cells by upregulating and downregulating various enzymes involved in cell cycle progression. wikipedia.org While one study noted no significant effect of bufotalin (at 1 µM) on cell cycle progression in certain cells, other bufadienolides have shown clear cell cycle inhibitory effects. sci-hub.se

Bufalin has been shown to block the cell cycle at the G0/G1 phase in osteosarcoma cells in a time-dependent manner. sci-hub.se It also affects the levels of cell cycle regulatory proteins such as p53, p21WAF1, and cyclin D1. sci-hub.se

Cinobufagin, another component found in toad venom, has been shown to increase the percentage of cells in the G2/M phase in osteosarcoma cells and inhibit cell cycle progression. sci-hub.seresearchgate.net Bufadienolides from Bufo viridis toad venom have also demonstrated the ability to arrest cancer cells in the S and G2/M phases. nih.gov

Modulation of Metastasis-Related Pathways (e.g., MAPK, PI3K/AKT, NF-κB)

Bufotoxins and their components can modulate signaling pathways involved in cancer metastasis, including the MAPK, PI3K/AKT, and NF-κB pathways. researchgate.netnih.govmdpi.commdpi.com

The PI3K/Akt pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, growth, and migration. nih.gov Bufalin and other bufadienolides have been shown to inhibit the PI3K/Akt pathway in various cancer cell lines in vitro. mdpi.comaging-us.comsci-hub.seresearchgate.netmdpi.com For instance, bufalin can inhibit the phosphorylation of AKT, a key protein in this pathway, leading to reduced cell proliferation and EMT (epithelial-mesenchymal transition), a process involved in metastasis. aging-us.com Arenobufagin also inhibits the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells. sci-hub.seresearchgate.net

The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and migration. researchgate.net Some research suggests that bufotoxins can influence MAPK signaling. researchgate.netresearchgate.net For example, Venenum Bufonis, a preparation containing bufotoxins, has been proposed to promote an inflammatory response through the MAPK/NF-κB pathways in a cardiotoxicity model. researchgate.netresearchgate.net While this is in the context of toxicity, it indicates interaction with these pathways. Bufalin has also been reported to regulate MAPK pathways in the context of anti-inflammatory effects. researchgate.net

The NF-κB (Nuclear Factor-kappa B) pathway is involved in inflammation, immune responses, and cell survival, and its aberrant activation can contribute to cancer progression and metastasis. sci-hub.se Bufalin has been shown to inhibit the NF-κB pathway in vitro, contributing to its anti-inflammatory and potentially anti-cancer effects. sci-hub.senih.gov Gamabufotalin has also been reported to inhibit the NF-κB/COX-2 signaling pathway in A549 cells. sci-hub.se Cinobufagin can induce apoptosis by inhibiting the GSK-3β/NF-κB pathway. sci-hub.se

Bufalin has been shown to suppress the migration and invasion of hepatocellular carcinoma cells in vitro, which was related to the down-regulation of matrix metalloproteinase (MMP)-2 and MMP-9 expression. sci-hub.se

Comparative Analysis of this compound Congener Activities

In vitro studies have been instrumental in elucidating the varying potencies and specific cellular effects of different this compound congeners. These comparative analyses highlight the structure-activity relationships among these compounds, particularly concerning their primary target, the Na+/K+-ATPase, and their cytotoxic effects on various cell lines.

A key mechanism of action for bufadienolides, the main active components of bufotoxins, is the inhibition of Na+/K+-ATPase activity. Comparative studies on human kidney Na+/K+-ATPase preparations have shown significant differences in the inhibitory potency among congeners like arenobufagin, bufalin, and ψ-bufarenogin. Arenobufagin and bufalin demonstrated comparable and potent inhibitory effects, with IC50 values around 28 nM. In contrast, ψ-bufarenogin was found to be significantly less potent, exhibiting an IC50 of 3020 nM. This suggests that structural variations, such as hydroxylation at position C-14 in the bufadienolide skeleton, play a crucial role in their ability to inhibit Na+/K+-ATPase researchgate.net.

Beyond Na+/K+-ATPase inhibition, this compound congeners exhibit differential cytotoxic activities across various cancer cell lines in vitro. Research on bufadienolides isolated from Bufo viridis toad venom revealed that a series of nine compounds displayed cytotoxic effects against human cancer cell lines including HeLa, HT-29, and MCF7 nih.gov. One specific compound, D4 (an arenobufagin derivative), showed potent cytotoxic activity against HeLa cells, surpassing that of the positive control nih.gov. Studies on Bufo melanosticus venom also identified several bufadienolide sulfates and a bufogenin with in vitro growth inhibitory activity against human and mouse cancer cell lines researchgate.netcolab.ws. Hellebrin, often used as a positive control, displayed similar marked cytotoxicity to some of these isolated compounds researchgate.netcolab.ws.

Comparative cytotoxicity has also been observed between cumulative and non-cumulative bufadienolides. For instance, the non-cumulative bufadienolide 1α,2α-epoxyscillirosidine and the cumulative lanceotoxin B showed differential cytotoxicity depending on the cell line tested. Rat myocardial cells (H9c2) were more susceptible to 1α,2α-epoxyscillirosidine, while mouse neuroblastoma cells (Neuro-2a) were more sensitive to lanceotoxin B nih.gov. The EC50 values for lanceotoxin B on Neuro-2a cells ranged from 4.4–5.5 µM, whereas 1α,2α-epoxyscillirosidine had EC50 values of 35.7–37.6 µM on the same cell line over a 24-72 hour period nih.gov.

Furthermore, investigations into the anti-cancer potential of bufadienolides have compared the effects of various congeners on cell proliferation, apoptosis, and cell cycle arrest. Bufalin is recognized as a major active component with broad anti-cancer effects in vitro, including the induction of apoptosis and cell cycle arrest in various cancer cell lines d-nb.infonih.gov. Cinobufagin, another significant congener, has been shown to inhibit the growth of colon, prostate, skin, and lung cancers in vitro, inducing apoptosis through both caspase-3-dependent and independent pathways depending on the cell line nih.gov. Comparative studies in osteosarcoma cells indicated that proscillaridin (B1679727) A and arenobufagin were effective in inhibiting proliferation, inducing apoptosis, and altering mitochondrial membrane potential, unlike resibufogenin (B1668039) and uzarin (B192631) which showed no such effects researchgate.net.

Antimicrobial activity has also been assessed for certain bufadienolide congeners. Telocinobufagin and marinobufagin, isolated from the skin secretions of Bufo rubescens, have demonstrated inhibitory action against bacteria such as Staphylococcus aureus and Escherichia coli in vitro nih.gov.

The comparative in vitro data highlights the diverse biological activities of this compound congeners and underscores the importance of their specific chemical structures in determining their potency and cellular targets.

Comparative Na+/K+-ATPase Inhibition by Selected Bufadienolides (In Vitro)

| Compound | IC50 (nM) on Human Kidney Na+/K+-ATPase | Citation |

| Arenobufagin | 28.3 | researchgate.net |

| Bufalin | 28.7 | researchgate.net |

| ψ-Bufarenogin | 3020 | researchgate.net |

Comparative Cytotoxicity (In Vitro IC50 values in µM) on Selected Cell Lines

| Compound | Neuro-2a Cells (24-72h) | H9c2 Cells (24-72h) | Citation |

| 1α,2α-Epoxyscillirosidine | 35.7–37.6 | Lower cytotoxicity | nih.gov |

| Lanceotoxin B | 4.4–5.5 | Greater cytotoxicity | nih.gov |

Note: Cytotoxicity data can vary significantly depending on the cell line, incubation time, and specific assay used. The table above presents data from a specific comparative study.

Structure Activity Relationship Sar Studies of Bufotoxins

Influence of Dicarboxylic Acid and Amino Acid Moieties on Activity

The dicarboxylic acid and amino acid components conjugated to the bufadienolide core significantly impact the inhibitory activities of bufotoxins. researchgate.netnih.gov This conjugation typically occurs at the C-3 hydroxyl group of the bufadienolide. scielo.brnih.govispub.com

Role of Arginine and Suberic Acid Residues

Research indicates that bufotoxins containing both arginine and suberic acid moieties tend to exhibit higher inhibitory activities against Na+/K+-ATPase. researchgate.netnih.gov Suberoyl-L-arginine is a common conjugate found in bufotoxins. wikipedia.orguq.edu.au Studies have shown that bufotoxins possessing the suberoyl-L-arginine conjugate at the C-3 position can exhibit high specificity in their interactions, potentially due to the binding properties of this moiety. uq.edu.au Other dicarboxylic acids, such as succinyl, adipoyl, pimeloyl, and azelayl, linked to an arginine residue have also been identified in bufotoxins and have shown potent cytotoxic activity. mdpi.comresearchgate.net

Impact of Conjugation on Biological Potency

The conjugation of the bufadienolide core to polar groups significantly influences the biological potency of the resulting compound. Bufadienolides can exist in free form (bufogenins) or conjugated form (bufotoxins). scielo.brnih.govispub.comnih.gov

Comparison of Bufogenins and Bufotoxins Potency

Previous studies investigating the SAR of bufadienolide compounds have generally found that bufogenins are more potent than bufotoxins. nih.govresearchgate.net However, some bufotoxins, particularly those containing a suberoyl-arginine group in their side chain, have been reported to be more toxic than their corresponding bufogenin (B7979643) analogues. nih.govresearchgate.net This suggests that while conjugation can sometimes decrease potency compared to the free genin, the specific nature of the conjugated moiety plays a critical role.

Effects of Sulfates and Glucuronides

Sulfates and glucuronides are other common conjugations found in cardiac steroids, including bufadienolides. nih.govwikipedia.orgresearchgate.netresearchgate.net Studies have shown that the sulfates and glucuronides of cardiac steroids generally exhibit much less potency than the parent genins. nih.govresearchgate.net This reduction in potency suggests that these types of polar conjugations can hinder the interaction of the steroid core with its biological target, such as Na+/K+-ATPase.

Stereochemical and Positional Effects on Activity

The stereochemistry and the position of functional groups on the bufadienolide structure are critical determinants of biological activity. mdpi.comresearchgate.net

Importance of Lactone Ring Integrity

The bufadienolide core of bufotoxins is characterized by a six-membered α-pyrone lactone ring attached at the C-17 position of the steroid nucleus. scielo.brresearchgate.netusu.eduresearchgate.net The integrity of this lactone ring is crucial for the antitumor activity of bufadienolides. mdpi.com Studies have shown that chemical modifications to the lactone ring, such as the formation of lactam derivatives, can lead to a significant decrease or complete loss of activity. mdpi.com This highlights the importance of the intact lactone ring for the proper interaction with biological targets.

Influence of Hydroxyl Group Positions (e.g., C-3, C-14, C-16)

The position and configuration of hydroxyl (-OH) groups on the bufadienolide core significantly impact the biological activity of bufotoxins researchgate.netresearchgate.netplos.orgnih.gov. Studies have focused on the roles of hydroxyl groups at various positions, including C-3, C-14, and C-16, in modulating activity, particularly their inhibitory effects on Na+/K+-ATPase and cytotoxic properties researchgate.netnih.govresearchgate.netplos.orgresearchgate.net.

The presence of a hydroxyl group at the C-3 position is a common feature of bufadienolides. This position is crucial for the formation of glycosides or esters, which are characteristic of many bufotoxins researchgate.netnih.govresearchgate.net. While bufogenins possess a free hydroxyl group at C-3, bufotoxins are typically esterified at this position, often with suberoyl-arginine or other groups nih.govresearchgate.net. The nature of the substituent at C-3 can influence activity, with some studies suggesting that certain bufotoxins with a suberoyl-arginine group at C-3 can be more toxic than their bufogenin (free C-3 hydroxyl) counterparts researchgate.net. The configuration of the hydroxyl group at C-3 also matters, with the 3β-hydroxyl configuration being prevalent in venom secretions, while 3α-OH bufadienolides are found in other toad tissues like the gallbladder, suggesting a potential role in biotransformation and detoxification nih.govrhhz.net. Epimerization of the 3-hydroxyl group has been shown to lead to a significant decrease in toxicity mdpi.com.

The hydroxyl group at the C-14 position, specifically in the 14β configuration, is considered crucial for the activity of bufadienolides researchgate.netmdpi.com. Bufadienolides of the 14β-hydroxy type have been reported to be much more potent than those with a 14,15-epoxy structure researchgate.netnih.gov. This hydroxyl group is thought to be capable of forming a hydrogen bond within the binding pocket of its biological target, such as Na+/K+-ATPase researchgate.net. While a hydroxyl group at C-14 is not always essential for inotropic activity, its removal can result in decreased potency researchgate.net.

The C-16 position is another site where hydroxyl or acetoxyl groups influence activity researchgate.netmdpi.com. The presence of a 16-acetoxyl group and a 14β-hydroxyl group are considered crucial for bufadienolide activity researchgate.netmdpi.com. Studies have indicated that a 16-acetoxyl group can enhance binding affinity to proteins like human serum albumin (HSA) compared to a 16-hydroxyl group plos.org. For example, bufotalin (B190710), which has a 16-acetoxy group, showed better affinity for HSA than desacety-bufotalin, which has a 16-OH group plos.org. Conversely, some studies suggest that substituents at C-15 and C-16 might be detrimental to the growth inhibition of certain cancer cells researchgate.net. However, other findings indicate that a 16-acetyl group can lead to stronger activity than a 16-hydroxyl group nih.gov.

Here is a summary of the influence of hydroxyl group positions based on research findings:

| Hydroxyl Position | Configuration | Observed Influence on Activity | Relevant Findings |

| C-3 | β | Crucial for glycoside/ester formation; Esterification can influence toxicity | Bufotoxins typically esterified at C-3; Some bufotoxins more toxic than bufogenins (free C-3 OH) nih.govresearchgate.net. |

| C-3 | α vs. β | Configuration impacts distribution and potential biotransformation; Epimerization decreases toxicity | 3β-OH prevalent in venom; 3α-OH in other tissues; Irreversible conversion from 3β-OH to 3α-OH observed rhhz.netmdpi.com. |

| C-14 | β | Crucial for activity; More potent than 14,15-epoxy compounds | 14β-hydroxy type more potent than 14,15-epoxy type; Eligible for hydrogen bonding researchgate.netnih.gov. |

| C-14 | - | Removal can decrease inotropic potency | Hydroxyl at C-14 not always essential for inotropic activity, but removal reduces potency researchgate.net. |

| C-16 | Acetoxyl | Can enhance binding affinity (e.g., to HSA); Can lead to stronger activity | 16-acetoxyl group crucial for activity; Enhances HSA binding compared to 16-OH; Stronger activity than 16-OH researchgate.netplos.orgmdpi.comnih.gov. |

| C-16 | Hydroxyl | Can negatively affect binding affinity (e.g., to HSA) compared to acetoxyl | 16-OH group can negatively affect HSA binding compared to 16-acetoxyl plos.org. |

| C-16 | - | Substituents might be detrimental to certain cytotoxic activities | Substituents at C15 and C16 might be detrimental to cancer cell growth inhibition researchgate.net. |

Data Table: Influence of C-16 Substituent on HSA Binding Affinity

| Compound | C-14 Substituent | C-16 Substituent | Relative HSA Binding Affinity | Source |

| Bufotalin | 14-OH | 16-Acetoxyl | Higher | plos.org |

| Desacety-bufotalin | 14-OH | 16-OH | Lower | plos.org |

| Cinobufagin | 14-Epoxy | 16-Acetoxyl | Stronger | plos.org |

| Resibufogenin (B1668039) | 14-Epoxy | No 16-Acetoxyl | Weaker | plos.org |

These findings underscore the importance of stereochemistry and the specific location of hydroxyl and other oxygen-containing functional groups in determining the biological profile of bufotoxins. Further detailed research, including quantitative structure-activity relationship (QSAR) studies and analysis of interactions with specific biological targets, continues to refine our understanding of these complex relationships nih.gov.

Comparative Biochemical and Secretion Profile Analyses

: A Tale of Two Species

The chemical makeup of bufotoxin is far from uniform across the Bufonidae family. Interspecies variation is a prominent feature, driven by a combination of evolutionary history and adaptation to different ecological niches.

Geographic and Genetic Factors Influencing Toxin Profiles

The specific blend of compounds within a toad's venom is intrinsically linked to its genetic makeup, leading to distinct toxin profiles even between closely related species. These genetic blueprints for toxin synthesis are further influenced by geographic location. While the specific impact of geography can be subtle, studies have indicated that populations of the same species from different regions can exhibit variations in their venom composition. For instance, in Bufo bufo gargarizans, individuals from the Jiangsu and Shandong provinces of China have been observed to possess generally higher levels of certain bufadienolides compared to their counterparts in other areas. This suggests that local environmental factors and selective pressures may drive the evolution of distinct chemotypes within a species.

Comparison of Bufadienolide and Protein Content Across Bufo Species

Significant diversity exists in the concentration of the two primary components of this compound: bufadienolides, which are cardioactive steroids, and various proteins. A comparative analysis of several Bufo species highlights this variability. For example, the total bufadienolide content in the venom of Bufo bufo gargarizans ranges from 8.15% to 15.93%, while in Bufo melanostictus it is considerably lower, ranging from 2.45% to 4.14%. researchgate.netnih.govmq.edu.aunih.gov In contrast, Bufo andrewsi and Bufo raddei exhibit higher and more comparable levels to B. bufo gargarizans, with ranges of 11.15-13.50% and 13.21-14.68%, respectively. researchgate.netnih.govmq.edu.aunih.gov

A similar pattern of interspecies variation is observed in the total protein content of the venom. Bufo bufo gargarizans and Bufo andrewsi show higher protein concentrations, with ranges of 6.9-24.4% and 19.1-20.6% respectively. researchgate.netnih.govmq.edu.aunih.gov Conversely, Bufo melanostictus and Bufo raddei have comparatively lower protein content, ranging from 4.8-20.4% and 10.1-13.7%, respectively. researchgate.netnih.govmq.edu.aunih.gov

Comparative Analysis of Bufadienolide and Protein Content in Select Bufo Species

| Species | Total Bufadienolide Content (%) | Total Protein Content (%) |

|---|---|---|

| Bufo bufo gargarizans | 8.15 - 15.93 | 6.9 - 24.4 |

| Bufo melanostictus | 2.45 - 4.14 | 4.8 - 20.4 |

| Bufo andrewsi | 11.15 - 13.50 | 19.1 - 20.6 |

| Bufo raddei | 13.21 - 14.68 | 10.1 - 13.7 |

Data sourced from a comparative study of four Bufo species, illustrating the significant interspecies variation in the primary components of their venom. researchgate.netnih.govmq.edu.aunih.gov

Intraspecies Variation and Developmental Stage-Dependent Toxin Expression

Just as toxin profiles vary between species, they also exhibit remarkable plasticity within a single species. This intraspecies variation is heavily influenced by the toad's life stage, as well as external environmental and internal hormonal cues.

Toxin Quantities in Different Life Stages (e.g., Tadpoles, Adults, Eggs)

The chemical defense of a toad is not static throughout its life; rather, it undergoes significant changes from egg to adult. In some species, such as the cane toad (Rhinella marina, formerly Bufo marinus), the eggs are endowed with a potent chemical shield through maternal provisioning. nih.govmq.edu.auresearchgate.net These eggs have the highest concentration of bufadienolides, which then decreases as the tadpole develops. nih.govmq.edu.auresearchgate.net After metamorphosis, the young toad begins to synthesize its own toxins, and the concentration rises again. nih.govmq.edu.auresearchgate.net

In contrast, the common toad (Bufo bufo) appears to rely less on maternal provisioning. Its hatchlings contain very low levels of bufadienolides. nih.gov However, the tadpoles rapidly begin to synthesize their own toxins, with the total quantity peaking in mid-aged larvae before decreasing as they approach metamorphosis. nih.gov This suggests a strategy of de novo toxin synthesis timed to coincide with periods of high vulnerability.

Ontogenetic Variation of Bufadienolide Concentration in Rhinella marina

| Life Stage | Total Bufadienolide Concentration (µmol/mg ± SE) |

|---|---|

| Eggs | 2.64 ± 0.56 |

| Tadpoles | 0.084 ± 0.060 |

| Post-metamorphosis | 2.35 ± 0.45 |

This table illustrates the dramatic shifts in bufadienolide concentration throughout the life cycle of the cane toad, with the highest levels found in the vulnerable egg stage and after metamorphosis. nih.govmq.edu.auresearchgate.net

Environmental and Hormonal Influences on Toxin Release and Replenishment

The expression and release of bufotoxins are not solely predetermined by developmental stage; they are also dynamically influenced by the toad's environment and hormonal state. The perception of a threat, for instance, can trigger the release of stored toxins. In Bufo bufo tadpoles, both mechanical disturbance and exposure to the hormone norepinephrine (B1679862) can induce the release of bufadienolides. researchgate.netresearchgate.netresearchgate.net Following such a release, the tadpoles are capable of rapidly replenishing their toxin reserves, with levels returning to normal within 12 hours of hormonal stimulation. researchgate.netresearchgate.netresearchgate.net

The synthesis of these defensive compounds is also under hormonal control. The stress hormone corticosterone (B1669441), part of the hypothalamic-pituitary-adrenal (HPA) axis, plays a role in regulating bufadienolide production. nih.govnih.govnih.gov Interestingly, experimental studies with Bufo bufo tadpoles have shown that prolonged exposure to elevated levels of corticosterone can actually decrease bufadienolide content. nih.gov This suggests that the relationship between stress hormones and toxin synthesis is complex and may be regulated by upstream hormones in the stress response pathway rather than directly by corticosterone itself. nih.gov Furthermore, environmental stressors such as predation risk and limited food availability have been shown to influence the rate of bufadienolide synthesis in toad tadpoles. nih.gov

Chemical Synthesis and Derivatization Strategies for Bufotoxin Analogues

Total Synthesis Approaches for Bufotoxin Scaffolds

The total synthesis of bufadienolide scaffolds, which form the core of bufotoxins, presents considerable synthetic challenges due to their polyhydroxylated steroid framework and the presence of the unsaturated six-membered lactone ring at the C-17β position researchgate.netnih.govrsc.org. Despite these complexities, efforts have been made to achieve the total synthesis of representative bufadienolides.

A unified total synthesis approach for several bufadienolides, including bufalin (B1668032), bufogenin (B7979643) B, bufotalin (B190710), and vulgarothis compound, has been reported researchgate.netresearchgate.netacs.org. This strategy typically involves the construction of the steroidal ABCD ring system, followed by the introduction of the C-17β six-membered lactone ring researchgate.netresearchgate.net. Key steps often include cross-coupling reactions to attach the α-pyrone moiety to the steroid core and stereoselective functionalizations to establish the correct stereochemistry, particularly at C-14 and C-17 researchgate.netnih.govrsc.orgresearchgate.net. For instance, one approach involved the synthesis of the steroidal ABCD ring, cross-coupling of the D ring with a 2-pyrone moiety, and stereoselective epoxidation researchgate.netresearchgate.net. Subsequent functional group manipulations furnished the target bufadienolides researchgate.netresearchgate.net.

While the total synthesis of the bufadienolide scaffold is a significant achievement, the complete total synthesis of complex bufotoxins, which include the conjugated side chain, is even more demanding. The reported unified total synthesis included vulgarothis compound, demonstrating that total synthesis routes can extend to some conjugated bufotoxins researchgate.netresearchgate.netacs.org. However, the sensitivity of the C-17 pyrone ring to various reaction conditions, such as oxidative, reductive, and basic environments, can limit the range of synthetic strategies applicable for introducing additional functionalities or the complex amino acid conjugates characteristic of bufotoxins nih.gov.

Semi-synthetic Modifications and Structure Diversification

Given the challenges of total synthesis and the availability of bufadienolides (bufagenins) from natural sources like toad venom, semi-synthetic approaches are widely employed to generate this compound analogues and diversify their structures uq.edu.auproceedings.sciencersc.org. Semi-synthesis typically starts from isolated bufadienolides and involves chemical modifications to their existing functional groups.

A common semi-synthetic strategy for preparing bufotoxins from isolated bufagenins involves a two-step process uq.edu.au. This often includes forming a bufagenin ester of a dicarboxylic acid (such as suberic acid) followed by coupling with an amino acid, most commonly L-arginine uq.edu.aursc.org. For example, this compound standards have been prepared from isolated bufagenins by synthesizing a bufagenin suberate (B1241622) ester, which is then coupled to L-arginine uq.edu.au. This method allows for the creation of bufotoxins with the characteristic suberoyl-L-arginine conjugate at the C-3 position medkoo.comwikipedia.orgtargetmol.comresearchgate.net.

Semi-synthetic modifications are crucial for exploring the structure-activity relationships of bufadienolides and bufotoxins and for generating analogues with potentially improved properties, such as enhanced stability or altered biological activity nih.govresearchgate.netnih.govdntb.gov.ua.

Derivatization of Hydroxyl Groups

Derivatization of hydroxyl groups is a primary strategy for modifying bufadienolide structures. The hydroxyl group at the C-3 position of the steroid nucleus is a particularly common site for modification researchgate.netfrontiersin.orgproceedings.sciencemdpi.comresearchgate.netresearchgate.netiosrjournals.org. In natural bufotoxins, this hydroxyl group is typically esterified with a dicarboxylic acid linked to an amino acid, such as suberoyl-L-arginine medkoo.comwikipedia.orgtargetmol.comresearchgate.netmdpi.com.

Semi-synthetic derivatization of the C-3 hydroxyl group can involve acetylation, which is sometimes performed during synthetic routes to protect this position from side reactions proceedings.scienceresearchgate.net. More significantly, the conjugation of bufadienolides with dicarboxylic acids (like succinic, adipic, pimelic, suberic, or azelaic acid) followed by linkage to amino acids (especially arginine) is the basis for synthesizing various bufotoxins and their analogues frontiersin.orgmdpi.comresearchgate.netiosrjournals.org. The length and nature of the diacid and the amino acid can be varied to create a diverse range of conjugated bufotoxins frontiersin.orgmdpi.com.

Besides the C-3 position, other hydroxyl groups present on the bufadienolide scaffold, such as those at C-14 or C-16, can also be targets for derivatization to explore their impact on the compound's properties researchgate.netnih.gov. For instance, bufotalin features a β16-acetoxy group nih.gov.

Synthesis of Lactam Derivatives and Other Analogues

Beyond modifications to hydroxyl groups, the bufadienolide lactone ring at C-17β can also be chemically transformed to yield analogues with altered characteristics. One notable strategy involves the synthesis of lactam derivatives from the bufadienolide lactone structure nih.govresearchgate.netresearchgate.net. This transformation is explored to potentially improve the physicochemical stability of the compounds, as the lactone moiety is known to be susceptible to hydrolysis under mild acidic or basic conditions nih.gov.

The synthesis of lactam derivatives typically involves a chemical reaction that converts the six-membered lactone ring into a corresponding lactam structure nih.govresearchgate.netresearchgate.net. For example, lactam derivatives such as 19-hydroxybufalin-lactam, bufalin-lactam, resibufogenin-lactam, and cinobufagin-lactam have been successfully synthesized from their corresponding lactone precursors nih.govresearchgate.net.

Other strategies for structural modification and diversification of bufadienolides and bufotoxins aim to address limitations such as low solubility and poor bioavailability nih.govdntb.gov.ua. These can include the creation of prodrugs by conjugating bufadienolides to polymers or targeting moieties nih.gov. Enzymatic synthesis, particularly glycosylation at the C-3 position, has also emerged as an eco-friendly method for modifying bufadienolide structures frontiersin.org. These diverse synthetic and semi-synthetic strategies highlight the ongoing efforts to generate this compound analogues with tailored properties for various applications.

Research Applications and Investigational Uses of Bufotoxins Non Clinical

Preclinical Investigation of Antiproliferative Activities (In Vitro)

The cytotoxic effects of bufotoxins and their related compounds, bufadienolides, have been extensively studied in laboratory models. These compounds have demonstrated the ability to inhibit the growth and proliferation of various cancer cells.

In Vitro Efficacy Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic activities of bufadienolides isolated from toad venom against a panel of human cancer cell lines. A series of these compounds isolated from Bufo viridis toad venom exhibited cytotoxic activities against HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast cancer) cells. nih.gov Similarly, bufotoxins containing different diacid moieties linked to an arginine residue have shown potent cytotoxic activity against hepatic carcinoma cells (SMMC-7721). plos.org

Key components of toad venom, such as bufalin (B1668032), cinobufagin, and arenobufagin (B1667589), have demonstrated strong antitumor activity. mdpi.com For instance, certain bufadienolides displayed very strong inhibitory effects against prostate cancer cell lines PC-3 and DU145, with some compounds showing greater potency than the positive control, Paclitaxel.

Table 1: Examples of In Vitro Cytotoxic Activity of Bufadienolides Against Various Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Effect |

|---|---|---|

| Bufadienolides (from Bufo viridis) | HeLa (Cervical), HT-29 (Colon), MCF7 (Breast) | Exhibited cytotoxic activities nih.gov |

| Bufothionine | SMMC-7721, BEL-7402 (Hepatocellular Carcinoma) | Inhibited proliferation researchgate.net |

| Arenobufagin | HepG2 (Hepatocellular Carcinoma) | Showed anti-neoplastic activity researchgate.net |

| Bufalin | BEL-7402 (Hepatocellular Carcinoma) | Suppressed growth and induced apoptosis researchgate.net |

| Bufadienolides | PC-3, DU145 (Prostate) | Displayed strong inhibitory effects |

| Bufotoxins (with diacid moieties) | SMMC-7721 (Hepatic Carcinoma) | Showed potent cytotoxic activity plos.org |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis, Cell Cycle Arrest, Metastasis Suppression)

The antitumor mechanisms of bufadienolides are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis: Bufalin has been shown to induce apoptosis in human hepatocellular carcinoma cells by activating pro-apoptotic proteins like Bax. researchgate.net The anticancer effects of these compounds are often linked to their ability to induce apoptosis and autophagy (a cellular degradation process). mdpi.com This process can be triggered by modulating apoptosis-related proteins, mitochondrial function, and the production of reactive oxygen species (ROS). mdpi.com

Cell Cycle Arrest: Certain bufadienolides exert their cytotoxic effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.gov For example, one compound was found to arrest HeLa cells in the S and G2/M phases of the cell cycle. nih.gov This mechanism is a key area of focus in developing new cancer therapies, as it can synchronize cells for more effective treatment. nih.gov

Metastasis Suppression: Research has also indicated that bufadienolides can inhibit cell colony formation and migration, which are crucial steps in the process of metastasis. nih.gov

Untargeted Metabolomics in Investigating Cellular Responses

Untargeted metabolomics is a powerful analytical approach used to obtain a comprehensive overview of the small-molecule metabolites within a biological system. nih.gov This technique allows researchers to investigate the global metabolic changes that occur in cells in response to a specific treatment, providing insights into a compound's mechanism of action. nih.gov

In the context of bufotoxin research, untargeted metabolomics can be employed to profile the entire spectrum of metabolic alterations in cancer cells after treatment. For instance, a study on the co-treatment of hepatocellular carcinoma with bufalin and cinobufagin used untargeted tumor metabolomics to identify significant changes in 56 endogenous metabolites, revealing that pathways such as phenylalanine metabolism were affected. This approach helps to elucidate the broader biochemical functions and pathways perturbed by these compounds, offering a more complete picture of their antitumor effects.

Antiparasitic Activity Studies

In addition to their anticancer potential, bufotoxins and related bufadienolides have been investigated for their activity against various parasites, particularly protozoan pathogens.

Efficacy Against Protozoan Pathogens (e.g., Trypanosoma cruzi)

Several studies have demonstrated the efficacy of compounds isolated from toad venom against Trypanosoma cruzi, the parasite responsible for Chagas disease. plos.org In one study, bufadienolides (both bufagins and bufotoxins) isolated from the skin secretions of the toad Rhinella alata were evaluated in vitro against the trypomastigote form of T. cruzi. The results showed that several of these compounds possessed significant antiprotozoal activity. plos.org For example, hellebrigenin, a type of bufadienolide, has been reported to be active against T. cruzi trypomastigotes. plos.org

Structure-Activity Relationships in Antiparasitic Contexts

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for developing more potent therapeutic agents. In the context of antiparasitic activity, research has begun to identify key structural features of bufadienolides that are important for their efficacy against T. cruzi.